molecular formula C12H9BrN4O B1384563 1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1156999-03-9

1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B1384563
M. Wt: 305.13 g/mol
InChI Key: OQCYRTXMSZFCPA-UHFFFAOYSA-N
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Description

The compound “1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a type of pyrazolo[3,4-d]pyrimidin-4-one derivative . Pyrazolo[3,4-d]pyrimidin-4-one derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been reported in several studies . For instance, one study reported the synthesis of a yellow solid with an 80% yield, melting point of 328–330 °C, and specific IR and NMR characteristics . Another study focused on the synthesis and the action mechanism of novel 4H-pyrazolo[3,4-d]pyrimidin-4-one hydrazine derivatives .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives can be analyzed using various spectroscopic techniques, such as IR and NMR . For example, one study reported specific IR and 1H NMR values for a synthesized compound . Another study reported the computed HOMO-LUMO energy, indicating that charge exchange takes place inside the molecule .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidin-4-one derivatives have been studied in various contexts . For instance, one study reported that the synthesized compounds exhibited promising antiviral activity . Another study highlighted the different synthesis methods and the pharmacological properties of pyrazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives can be analyzed using various techniques . For instance, one study reported the melting point, IR, and NMR characteristics of a synthesized compound . Another study reported the yield, melting point, and specific IR and NMR characteristics of a synthesized compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Preparation Techniques : Miyashita et al. (1990) described methods for the preparation of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, including derivatives like the specified compound, through reactions involving amino-pyrazole-carboxamide and ethyl alcanoates (Miyashita et al., 1990).

  • Catalytic Synthesis Methods : Heravi et al. (2007) reported on a catalytic method using heteropolyacids for synthesizing derivatives of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones (Heravi et al., 2007).

Biological and Medicinal Applications

  • Herbicidal Activity : Luo et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives, noting their herbicidal activity, particularly against Brassica napus and Echinochloa crusgalli (Luo et al., 2017).

  • Anticancer and Anti-Inflammatory Properties : El-Tombary (2013) explored the anti-inflammatory activity of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, finding some compounds with significant activity and minimal ulcerogenic effects (El-Tombary, 2013).

  • Antiviral and Antitumor Activities : Petrie et al. (1985) prepared pyrazolo[3,4-d]pyrimidine ribonucleosides and tested them for biological activity, noting significant activity against measles and moderate antitumor activity against leukemia (Petrie et al., 1985).

  • Adenosine Receptor Affinity : Harden et al. (1991) synthesized pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, studying their affinity for A1 adenosine receptors, with some compounds showing notable activity (Harden et al., 1991).

  • Fungicidal Activities : Wang et al. (2004) developed a novel method for synthesizing 6-alkylamino-3-alkylthio-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, some of which exhibited good fungicidal activity (Wang et al., 2004).

Structural and Chemical Analysis

  • Hydrogen-Bonded Chains in Isostructural Compounds : Portilla et al. (2005) investigated the hydrogen-bonded chains in isostructural compounds of pyrazolo[3,4-d]pyrimidine, highlighting the molecular interactions and structures (Portilla et al., 2005).

  • Hydrogen-Bonded Dimer Formation : Quiroga et al. (2010) studied the formation of hydrogen-bonded dimers in certain pyrazolo[3,4-b]pyridine derivatives, including a detailed analysis of molecular structure and bonding (Quiroga et al., 2010).

Safety And Hazards

The safety and hazards associated with pyrazolo[3,4-d]pyrimidin-4-one derivatives have been studied in various contexts . For example, one study reported that the application of a synthesized compound did not injure the growth or reproduction of Italian bees . Another study reported that a synthesized compound exhibited promising antifungal activity .

Future Directions

The future directions for the study of pyrazolo[3,4-d]pyrimidin-4-one derivatives are promising . For instance, one study aimed to design and synthesize a new series of isatin derivatives and greatly enhance their cytotoxic activity . Another study reported the development of 2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors as potential adjuncts to ovarian cancer chemotherapy .

properties

IUPAC Name

1-(3-bromophenyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4O/c1-7-15-11-10(12(18)16-7)6-14-17(11)9-4-2-3-8(13)5-9/h2-6H,1H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCYRTXMSZFCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=CC(=CC=C3)Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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